molecular formula C15H20N2O2 B2671109 Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate CAS No. 668492-18-0

Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate

Cat. No.: B2671109
CAS No.: 668492-18-0
M. Wt: 260.337
InChI Key: XCWJXOVFSLIHPH-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-11-azatricyclo[6210,2,7]undeca-2(7),3,5-triene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the amino group, and the attachment of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tricyclic core or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the tricyclic core.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its structural features allow for specific interactions with biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its tricyclic structure imparts stability and rigidity, making it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate involves its interaction with specific molecular targets. The amino group and the tricyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate
  • Tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate

Uniqueness

Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate is unique due to its specific tricyclic structure and the position of the amino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-11-7-8-12(17)13-9(11)5-4-6-10(13)16/h4-6,11-12H,7-8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWJXOVFSLIHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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